molecular formula C6H13NO2 B12904193 sec.-Butyl N-methyl carbamate CAS No. 93472-60-7

sec.-Butyl N-methyl carbamate

Cat. No.: B12904193
CAS No.: 93472-60-7
M. Wt: 131.17 g/mol
InChI Key: HIUBXHVDRUPDIY-UHFFFAOYSA-N
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Description

sec.-Butyl N-methyl carbamate: is a carbamate ester, which is a class of organic compounds derived from carbamic acid. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and protecting groups in organic synthesis. This compound is known for its role in agricultural and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sec.-Butyl N-methyl carbamate typically involves the reaction of sec.-butylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction can be represented as follows:

sec.-Butylamine+Methyl chloroformatesec.-Butyl N-methyl carbamate+HCl\text{sec.-Butylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} sec.-Butylamine+Methyl chloroformate→sec.-Butyl N-methyl carbamate+HCl

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow system. This method involves the use of catalysts such as iron-chrome catalysts to enhance the yield and selectivity of the reaction. The reaction conditions typically include a temperature of around 150°C and a pressure of 9.0 MPa .

Chemical Reactions Analysis

Types of Reactions: sec.-Butyl N-methyl carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce sec.-butylamine and methanol.

    Oxidation: Under specific conditions, it can undergo oxidation to form corresponding carbamic acid derivatives.

    Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Hydrolysis: sec.-Butylamine and methanol.

    Oxidation: Carbamic acid derivatives.

    Substitution: Various substituted carbamates depending on the reagents used.

Mechanism of Action

The mechanism of action of sec.-Butyl N-methyl carbamate involves the inhibition of cholinesterase enzymes. This inhibition leads to an accumulation of acetylcholine at nerve junctions, causing prolonged muscle contraction and secretion. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Uniqueness: sec.-Butyl N-methyl carbamate is unique due to its specific structural configuration, which provides distinct reactivity and selectivity in chemical reactions. Its effectiveness as a cholinesterase inhibitor also sets it apart from other carbamates.

Properties

CAS No.

93472-60-7

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

butan-2-yl N-methylcarbamate

InChI

InChI=1S/C6H13NO2/c1-4-5(2)9-6(8)7-3/h5H,4H2,1-3H3,(H,7,8)

InChI Key

HIUBXHVDRUPDIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)NC

Origin of Product

United States

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